methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride
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Overview
Description
Methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride is a chemical compound with the molecular formula C9H10N2O3·HCl. It is a derivative of pyrido[3,2-b][1,4]oxazine, a heterocyclic compound containing nitrogen and oxygen atoms in its ring structure.
Preparation Methods
The synthesis of methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetyl chloride, followed by cyclization with formaldehyde and methanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to purify the compound and ensure high yield and purity .
Chemical Reactions Analysis
Methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride can be compared with other similar compounds, such as:
Methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group.
4-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid: This compound has a methyl group at the 4-position and a carboxylic acid group instead of a carboxylate ester.
2-methyl-3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-2-carboxylic acid: This compound has a different substitution pattern and functional groups.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties .
Properties
Molecular Formula |
C9H11ClN2O3 |
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Molecular Weight |
230.65 g/mol |
IUPAC Name |
methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H10N2O3.ClH/c1-13-9(12)6-4-7-8(11-5-6)10-2-3-14-7;/h4-5H,2-3H2,1H3,(H,10,11);1H |
InChI Key |
UDAWXMDCGBIHPV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(NCCO2)N=C1.Cl |
Origin of Product |
United States |
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